molecular formula C9H8ClN B3284055 4-Chloro-1-methyl-1H-indole CAS No. 77801-91-3

4-Chloro-1-methyl-1H-indole

Cat. No. B3284055
Key on ui cas rn: 77801-91-3
M. Wt: 165.62 g/mol
InChI Key: WUFPOENCCOPNCC-UHFFFAOYSA-N
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Patent
US04332808

Procedure details

A mixture of 60 g of 4-chloro-1H-indole, 400 ml of benzene, 200 ml of a 50% solution of sodium hydroxide, 68 g of n-tetrabutylammonium acid sulfate and 68 ml of methyl iodide was heated at 40° C. with agitation for 4 hours and was then cooled and decanted. The aqueous phase was extracted with ethyl acetate and the combined organic phases were washed with a saturated aqueous solution of sodium chloride, dried and distilled to dryness under reduced pressure. The residue was purified by chromatography on silica gel and elution with an 8-2 mixture of cyclohexane and benzene to obtain 63.85 g of 4-chloro-1-methyl 1H-indole.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+].[CH3:13]I>C1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C2C=CNC2=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
n-tetrabutylammonium
Quantity
68 g
Type
reactant
Smiles
Name
Quantity
68 mL
Type
reactant
Smiles
CI
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel and elution with an 8-2 mixture of cyclohexane and benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CN(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 63.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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